

# SMILES notation for 8-Methoxyquinoline-4-carboxylic acid

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## Compound of Interest

Compound Name: 8-Methoxyquinoline-4-carboxylic acid

Cat. No.: B3080756

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An In-depth Technical Guide to **8-Methoxyquinoline-4-carboxylic acid**: Structure, Synthesis, and Therapeutic Potential

## Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This heterocyclic aromatic compound, consisting of a fused benzene and pyridine ring, is the foundational framework for numerous synthetic drugs, most notably in the realms of antimalarial and antibacterial agents. Within this important class of molecules, **8-Methoxyquinoline-4-carboxylic acid** emerges as a compound of significant interest for researchers and drug development professionals.

Its structure is characterized by two key functional modifications to the quinoline core: a methoxy group at the 8-position and a carboxylic acid at the 4-position. These substitutions are not trivial; they profoundly influence the molecule's physicochemical properties, metabolic stability, and mechanism of action. The 4-carboxylic acid moiety, in particular, is a common feature in many quinoline-based drugs, often enhancing potency and modulating pharmacokinetic profiles.

This guide provides a comprehensive technical overview of **8-Methoxyquinoline-4-carboxylic acid**, delving into its structural representation, plausible synthetic pathways, known biological activities, and future potential. The content is structured to provide not just data, but a deeper,

mechanistic understanding for scientists engaged in pharmaceutical research and development.

## Chapter 1: Physicochemical Properties and Structural Elucidation

A precise understanding of a molecule's identity and properties is the bedrock of all subsequent research. **8-Methoxyquinoline-4-carboxylic acid** is defined by a unique combination of identifiers and structural features that dictate its behavior in chemical and biological systems.

### Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

Property	Value	Source
IUPAC Name	8-Methoxyquinoline-4-carboxylic acid	N/A
CAS Number	1092288-64-6	
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	
Molecular Weight	203.19 g/mol	
Canonical SMILES	<chem>COC1=CC=CC2=C(C=CN=C21)C(=O)O</chem>	
InChIKey	VLHZRKAECRFPLZ-UHFFFAOYSA-N (for bromo-derivative)	<a href="#">[1]</a>

Note: The InChIKey provided is for a closely related bromo-derivative, as a specific key for the parent compound was not found in the initial search.

### Structural Representation: The SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational chemistry and database management, encoding the molecular structure into a linear string of characters.

The SMILES notation for **8-Methoxyquinoline-4-carboxylic acid** is COC1=CC=CC2=C(C=CN=C21)C(=O)O.

Let's dissect this string to understand the encoded structure:

- COC1: An oxygen atom is single-bonded to a carbon (the methyl group, C), which is then bonded to an aromatic carbon atom labeled '1'. This represents the methoxy group (-OCH<sub>3</sub>).
- =CC=C: Starting from the carbon labeled '1', we have a series of alternating double and single bonds in an aromatic ring.
- C2=C1: This completes the first (benzene) ring, which is fused to a second ring at the carbons labeled '1' and '2'.
- C=CN=C2: This defines the second (pyridine) ring, fused at carbon '2'. It contains a nitrogen atom (N) and continues the aromatic system.
- C(=O)O: Attached to the pyridine ring is a carbon atom double-bonded to an oxygen (=O) and single-bonded to another oxygen (O). This is the carboxylic acid group (-COOH).

This notation unambiguously represents the 2D structure of the molecule, serving as a universal identifier for chemical databases and modeling software.

## Chapter 2: Synthesis and Mechanistic Insights

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. While a specific, published protocol for **8-Methoxyquinoline-4-carboxylic acid** is not readily available, a highly plausible and efficient route can be designed based on the classic Doebner reaction. This three-component reaction provides a direct method for constructing the quinoline-4-carboxylic acid core.<sup>[2]</sup>

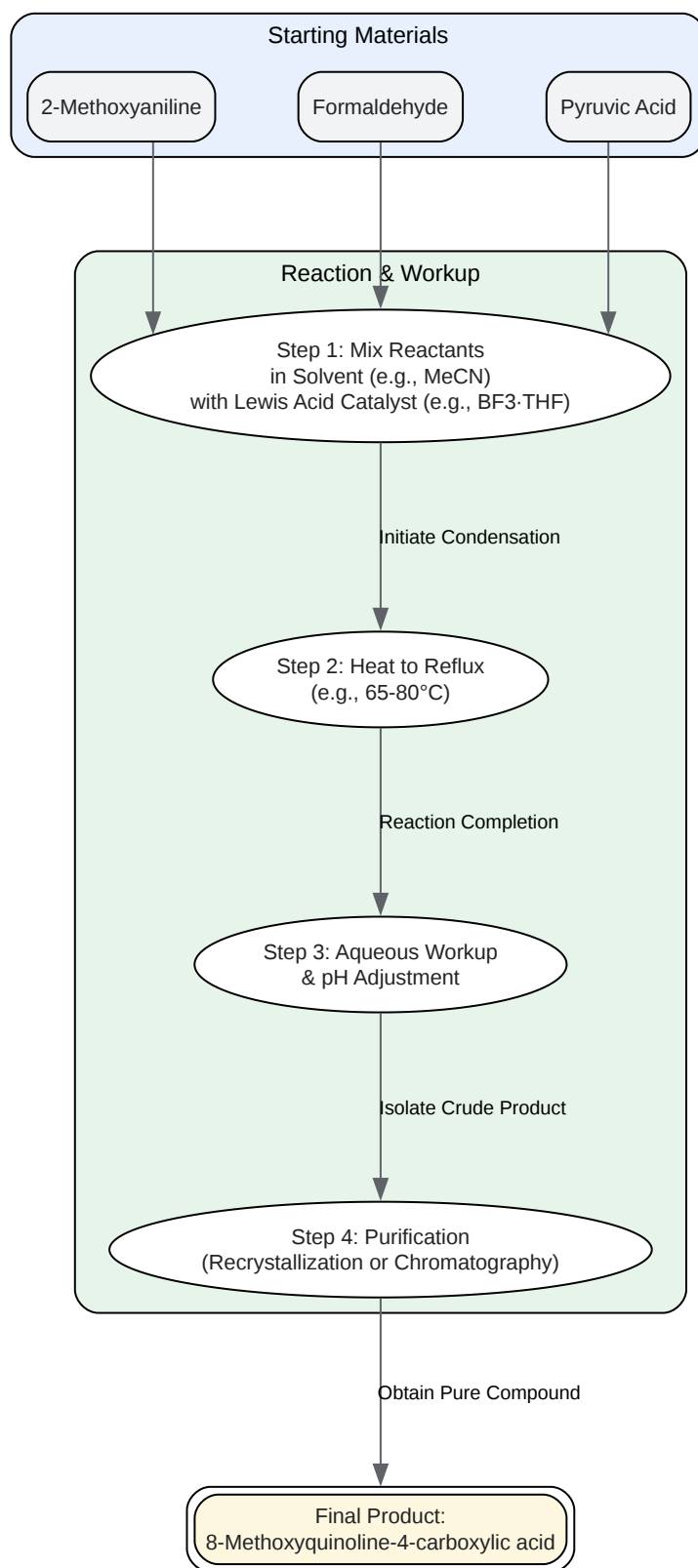
### Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

[2] For the target molecule, the logical starting materials would be:

- Aniline derivative: 2-Methoxyaniline (o-anisidine)
- Aldehyde: Formaldehyde (or a suitable equivalent)
- Keto-acid: Pyruvic acid

The choice of 2-methoxyaniline is critical as its amino group directs the cyclization to form the quinoline ring, and the methoxy group remains at the correct position to yield the desired 8-methoxy substitution pattern.



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Caption: Proposed workflow for the synthesis of **8-Methoxyquinoline-4-carboxylic acid** via the Doebner reaction.

## Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles.

- **Reaction Setup:** To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline (1.0 eq) and a suitable solvent such as acetonitrile (MeCN).
- **Catalyst Addition:** Add a Lewis acid catalyst, for example, Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{Et}_2\text{O}$ ) or  $\text{BF}_3 \cdot \text{THF}$  (0.5 eq), to the mixture and stir.<sup>[2]</sup>
- **Reagent Addition:** In a separate flask, prepare a solution of pyruvic acid (1.2 eq) and formaldehyde (1.2 eq, typically as a 37% aqueous solution or as paraformaldehyde) in MeCN. Add this solution dropwise to the aniline mixture at room temperature.
- **Heating:** After the addition is complete, heat the reaction mixture to reflux (approximately 65-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Adjust the pH to be slightly acidic (pH 4-5) with a sodium bicarbonate solution, which will cause the carboxylic acid product to precipitate.
- **Isolation:** Collect the crude solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure **8-Methoxyquinoline-4-carboxylic acid**.
- **Validation:** The final product's identity and purity should be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and HPLC.

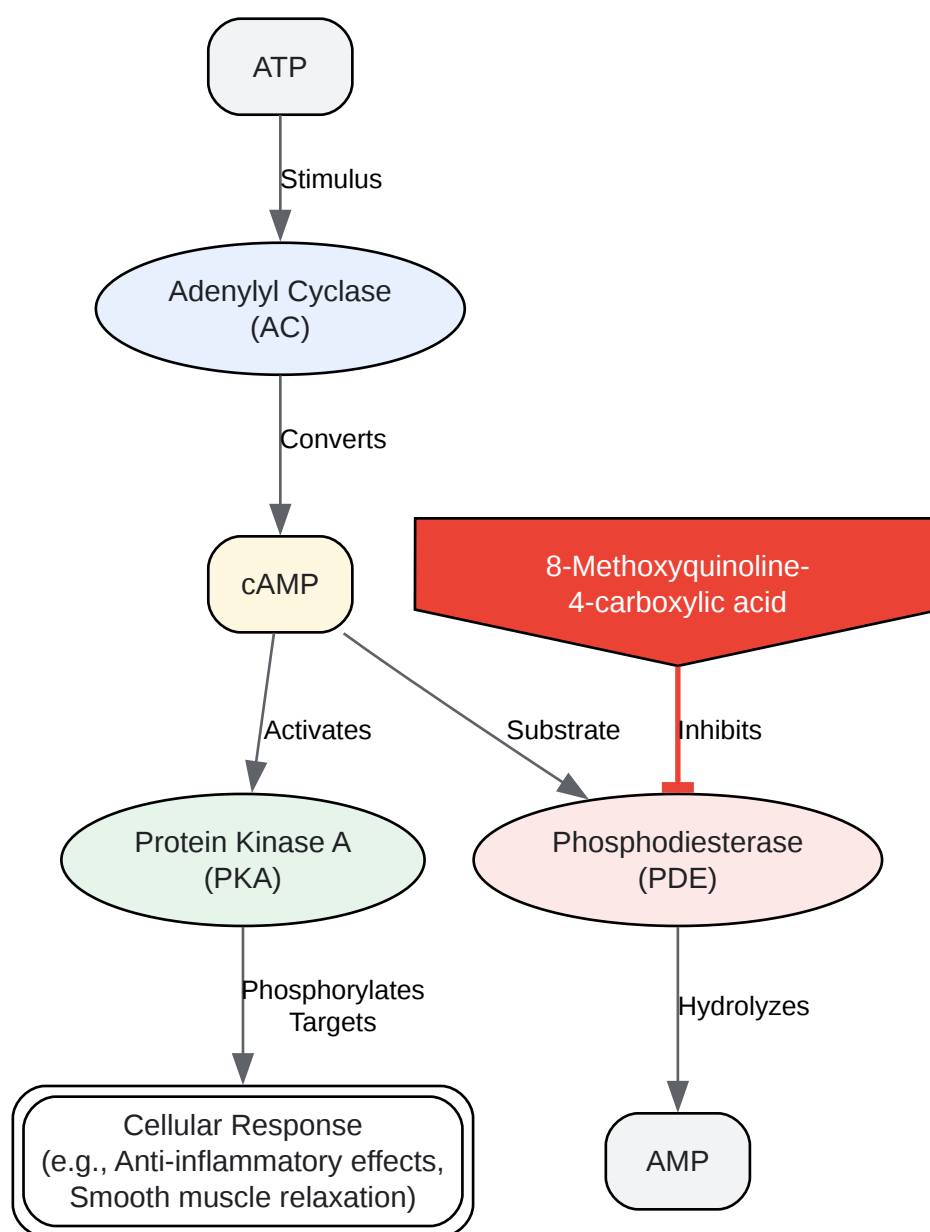
## Chapter 3: Biological Activity and Therapeutic Potential

The therapeutic relevance of **8-Methoxyquinoline-4-carboxylic acid** stems from its role as a potential inhibitor of key enzymes and its structural similarity to other biologically active quinolines.

### Phosphodiesterase (PDE) Inhibition

The most direct biological activity reported for **8-Methoxyquinoline-4-carboxylic acid** is its function as a potent inhibitor of phosphodiesterases I, II, IV, and V. PDEs are a superfamily of enzymes responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

**Mechanism of Action:** By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP/cGMP. The resulting increase in intracellular levels of these second messengers activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to a variety of physiological responses, including smooth muscle relaxation and a reduction in inflammatory cell activation. This mechanism is particularly relevant in asthma, where the compound has been shown to inhibit the production of inflammatory prostaglandins.



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Caption: Simplified signaling pathway showing the role of PDE and its inhibition by **8-Methoxyquinoline-4-carboxylic acid**.

## Potential as an Antimicrobial and Antimalarial Agent

The quinoline core is famous for its presence in antimalarial drugs like chloroquine and quinine. Derivatives of 8-hydroxyquinoline, a close structural analog, exhibit a wide spectrum of antimicrobial, antifungal, and anticancer activities.[3][4] This activity is often attributed to the molecule's ability to chelate metal ions that are essential for microbial enzyme function.[5][6]



While the 8-methoxy group in **8-Methoxyquinoline-4-carboxylic acid** reduces the metal-chelating capacity compared to an 8-hydroxy group, the fundamental quinoline scaffold remains a promising platform for developing novel antimalarial and antibacterial agents.[7] The carboxylic acid at the 4-position can be crucial for interacting with target enzymes or for improving the drug's pharmacokinetic properties.

## Conclusion

**8-Methoxyquinoline-4-carboxylic acid** is more than just a chemical compound; it is a strategically designed molecule with significant potential in drug discovery. Its SMILES notation, COC1=CC=CC2=C(C=CN=C21)C(=O)O, provides a clear structural identity for further computational and experimental work.

The molecule's synthesis is accessible through established organic chemistry reactions like the Doebner synthesis, allowing for its production and derivatization in a research setting. Its demonstrated activity as a phosphodiesterase inhibitor provides a solid mechanistic basis for its development as an anti-inflammatory or anti-asthmatic agent. Furthermore, its quinoline core suggests a broader potential in antimicrobial and antimalarial research, warranting further investigation.[7]

For researchers, scientists, and drug development professionals, **8-Methoxyquinoline-4-carboxylic acid** represents a valuable scaffold—a starting point for the rational design of new, more potent, and selective therapeutic agents. Future work should focus on elucidating its specific interactions with PDE isozymes, exploring its antimicrobial spectrum, and optimizing its structure to enhance therapeutic efficacy.

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